molecular formula C10H10F6Si B1630669 [3,5-Bis(trifluoromethyl)phenyl]-dimethylsilane

[3,5-Bis(trifluoromethyl)phenyl]-dimethylsilane

Cat. No.: B1630669
M. Wt: 272.26 g/mol
InChI Key: LREFQVUTVCXKES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3,5-Bis(trifluoromethyl)phenyl]-dimethylsilane is a chemical compound with the molecular formula C10H9F6Si. It is characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, which is further bonded to a dimethylsilyl group. This compound is known for its applications in organic light-emitting diodes and as a pharmaceutical intermediate .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,5-Bis(trifluoromethyl)phenyl]-dimethylsilane typically involves the reaction of 3,5-bis(trifluoromethyl)phenylmagnesium bromide with dimethylchlorosilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

[3,5-Bis(trifluoromethyl)phenyl]-dimethylsilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation can produce quinones or other oxidized aromatic compounds .

Scientific Research Applications

[3,5-Bis(trifluoromethyl)phenyl]-dimethylsilane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [3,5-Bis(trifluoromethyl)phenyl]-dimethylsilane involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Bis(trifluoromethyl)phenyltrimethylsilane
  • 3,5-Bis(trifluoromethyl)phenylmethyldichlorosilane
  • 3,5-Bis(trifluoromethyl)phenyltriethoxysilane

Uniqueness

[3,5-Bis(trifluoromethyl)phenyl]-dimethylsilane is unique due to the presence of two trifluoromethyl groups, which significantly enhance its chemical stability and lipophilicity. This makes it particularly useful in applications where high stability and membrane permeability are required, such as in the development of pharmaceuticals and advanced materials for electronics .

Properties

Molecular Formula

C10H10F6Si

Molecular Weight

272.26 g/mol

IUPAC Name

[3,5-bis(trifluoromethyl)phenyl]-dimethylsilane

InChI

InChI=1S/C10H10F6Si/c1-17(2)8-4-6(9(11,12)13)3-7(5-8)10(14,15)16/h3-5,17H,1-2H3

InChI Key

LREFQVUTVCXKES-UHFFFAOYSA-N

SMILES

C[SiH](C)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F

Canonical SMILES

C[SiH](C)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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